molecular formula C12H18FN B3003037 N-(2-fluorobenzyl)pentan-1-amine CAS No. 690222-00-5

N-(2-fluorobenzyl)pentan-1-amine

Cat. No.: B3003037
CAS No.: 690222-00-5
M. Wt: 195.281
InChI Key: ZAPWIPSINYZNQG-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)pentan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorobenzyl group attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)pentan-1-amine typically involves the reaction of 2-fluorobenzyl chloride with pentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

2-fluorobenzyl chloride+pentan-1-amineThis compound+HCl\text{2-fluorobenzyl chloride} + \text{pentan-1-amine} \rightarrow \text{this compound} + \text{HCl} 2-fluorobenzyl chloride+pentan-1-amine→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes involving amines and their derivatives.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

    Pentan-1-amine: A primary aliphatic amine with similar structural features but lacking the fluorobenzyl group.

    N-benzylpentan-1-amine: Similar structure but with a benzyl group instead of a fluorobenzyl group.

Uniqueness: N-(2-fluorobenzyl)pentan-1-amine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPWIPSINYZNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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